molecular formula C18H21N5O2S B2445181 1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1170389-91-9

1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2445181
CAS No.: 1170389-91-9
M. Wt: 371.46
InChI Key: KNNDHGQNSOJXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a synthetic small molecule featuring a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in early-stage drug discovery and pharmacological research, particularly for investigating inflammation and oncology pathways. The molecular structure incorporates a 1H-benzo[d]imidazole core, which is a well-established heterocyclic system in approved therapeutics , linked to a piperazine ring that is further functionalized with a pyridin-3-ylsulfonyl group. This specific architecture is designed for potential interaction with key enzymatic targets. Benzimidazole derivatives are frequently explored as modulators of inflammatory mediators; related compounds have demonstrated potent inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages, often via modulation of the NF-κB signaling pathway . Furthermore, analogous structures have been developed as inhibitors of specific kinases, such as PI3K-delta and V600EBRAF, highlighting the scaffold's relevance in cancer research and targeted therapy development . The presence of the sulfonyl group can enhance binding affinity and selectivity towards enzyme active sites. This chemical is provided for research purposes to support the development of novel therapeutic agents and the study of complex disease mechanisms. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-21-17-7-3-2-6-16(17)20-18(21)14-22-9-11-23(12-10-22)26(24,25)15-5-4-8-19-13-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNDHGQNSOJXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated benzimidazole intermediate reacts with piperazine.

    Attachment of the pyridine sulfonyl group: This step involves the sulfonylation of the piperazine ring using pyridine sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and bases such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Biological Studies: It is used as a probe to study biological pathways and molecular interactions in cells.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, or other proteins that play a role in disease progression. The compound can modulate the activity of these targets, leading to therapeutic effects such as inhibition of cell proliferation, induction of apoptosis, or suppression of inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-((4-(pyridin-3-yl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole: Lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.

    1-methyl-2-((4-(pyridin-2-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole: Similar structure but with a different position of the pyridine ring, potentially leading to different biological effects.

    1-methyl-2-((4-(pyridin-4-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole: Another positional isomer with distinct chemical and biological properties.

Uniqueness

1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the pyridine sulfonyl group, in particular, enhances its potential as a therapeutic agent by improving its solubility, stability, and target specificity.

Biological Activity

1-Methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a compound of interest due to its potential therapeutic applications. It is characterized by a complex structure that combines a benzimidazole core with a piperazine moiety, which is functionalized with a pyridine sulfonyl group. This unique combination may impart significant biological activities, particularly in the fields of oncology and neurology.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives featuring benzimidazole and piperazine structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Anticancer Activity Data

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.2Apoptosis induction via Bcl-2 inhibition
Compound BA549 (Lung)3.8Cell cycle arrest at G2/M phase
Compound CHCT116 (Colon)4.5Inhibition of PI3K/Akt pathway

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. Similar piperazine derivatives have demonstrated anxiolytic effects in animal models, suggesting potential utility in treating anxiety disorders. The proposed mechanism involves modulation of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.

Table 2: Neuropharmacological Activity Findings

Study ReferenceTest ConductedResult Summary
Study 1Elevated Plus MazeIncreased time spent in open arms
Study 2Open Field TestEnhanced exploratory behavior
Study 3Forced Swim TestReduced immobility time

Case Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry explored the anticancer efficacy of a related compound, demonstrating that it significantly reduced tumor growth in xenograft models of breast cancer. The study highlighted the importance of the sulfonamide group in enhancing the compound's solubility and bioavailability.

Case Study 2: Anxiolytic Properties

In another investigation, researchers assessed the anxiolytic-like effects of a piperazine derivative in rodent models. The results indicated that administration led to a significant decrease in anxiety-related behaviors, suggesting that modifications to the piperazine structure could enhance therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Benzimidazole Core : Known for its ability to interact with various biological targets.
  • Piperazine Moiety : Enhances binding affinity to neurotransmitter receptors.
  • Pyridine Sulfonyl Group : Increases solubility and may facilitate cellular uptake.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics. However, toxicity assessments are necessary to evaluate safety profiles before clinical application.

Q & A

Q. What are the established synthetic routes for 1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with benzimidazole core formation, followed by piperazine functionalization. For example:

  • Step 1 : Condensation of o-phenylenediamine derivatives with carbonyl sources to form the benzimidazole core.
  • Step 2 : Alkylation or Mannich reaction to introduce the piperazine moiety (e.g., using 4-(pyridin-3-ylsulfonyl)piperazine) .
  • Step 3 : Sulfonylation of the piperazine ring with pyridine-3-sulfonyl chloride under anhydrous conditions .
    Key intermediates include 2-(chloromethyl)benzimidazole derivatives and 4-(pyridin-3-ylsulfonyl)piperazine. Solvents like DMF or dichloromethane are often used with bases (e.g., triethylamine) to facilitate coupling .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound during synthesis?

  • NMR Spectroscopy : 1H and 13C NMR are essential for verifying the benzimidazole core, methyl group position, and piperazine-sulfonyl linkage. For example, the methyl group at N1 of benzimidazole typically resonates at δ 3.6–3.8 ppm, while sulfonyl protons appear deshielded .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, especially for the sulfonyl-piperazine moiety .
  • HPLC : Purity assessment (>95%) is critical, particularly for intermediates prone to side reactions (e.g., incomplete sulfonylation) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity in multi-step syntheses of similar benzimidazole-piperazine hybrids?

  • Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side-product formation (e.g., disubstituted piperazines) .
  • Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances alkylation efficiency between benzimidazole and piperazine .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane minimizes hydrolysis of sulfonyl chlorides .
  • Purification Strategies : Column chromatography with gradients of ethyl acetate/hexane removes unreacted sulfonyl chloride, while recrystallization from ethanol/water improves final compound purity .

Q. What strategies are effective in resolving contradictions between in vitro bioactivity data and in silico predictions for this compound?

  • Orthogonal Assays : Combine enzyme inhibition assays (e.g., kinase profiling) with cellular viability tests to validate target engagement .
  • Molecular Dynamics (MD) Simulations : Assess binding stability of the sulfonyl-piperazine group to resolve discrepancies in predicted vs. observed IC50 values .
  • Metabolite Screening : LC-MS/MS can identify off-target interactions (e.g., cytochrome P450 inhibition) that may explain unexpected in vitro toxicity .

Q. How does the sulfonyl group influence the compound's pharmacokinetic properties and target binding?

  • Hydrogen Bonding : The sulfonyl group enhances binding to polar residues (e.g., lysine or arginine) in enzyme active sites, as shown in docking studies with kinase targets .
  • Solubility and Bioavailability : Sulfonylation increases water solubility compared to non-sulfonylated analogs, but may reduce blood-brain barrier penetration due to higher polarity .
  • Metabolic Stability : The sulfonyl moiety resists oxidative metabolism by liver microsomes, as evidenced by in vitro CYP450 assays .

Q. What computational methods are recommended for modeling the compound's interactions with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on the benzimidazole core’s π-π stacking with aromatic residues .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent modifications (e.g., methyl vs. ethyl groups) on binding affinity .
  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP interactions to prioritize derivatives for synthesis .

Methodological Guidance for Data Analysis

Q. How should researchers analyze conflicting cytotoxicity data across different cell lines?

  • Dose-Response Curves : Generate IC50 values using nonlinear regression (e.g., GraphPad Prism) and compare Hill slopes to identify cell line-specific resistance .
  • Pathway Enrichment Analysis : RNA sequencing of treated vs. untreated cells can pinpoint pathways (e.g., apoptosis vs. autophagy) explaining differential sensitivity .
  • Combination Index (CI) : Evaluate synergism with standard chemotherapeutics using the Chou-Talalay method to optimize therapeutic windows .

Q. What experimental designs are recommended for studying the compound's off-target effects?

  • Proteome Profiling : Use affinity pulldown assays with biotinylated derivatives to identify non-target protein binders .
  • Crispr-Cas9 Screens : Genome-wide knockout libraries can reveal genetic dependencies modulating compound efficacy .
  • In Vivo Pharmacokinetics : Track tissue distribution via radiolabeled analogs (e.g., 14C labeling) to correlate exposure with toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.